molecular formula C7H15NO2 B1528527 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol CAS No. 1394040-43-7

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

Cat. No.: B1528527
CAS No.: 1394040-43-7
M. Wt: 145.2 g/mol
InChI Key: QZFVKXCEBXGBIT-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol (CAS: 1394040-43-7) is a chiral organic compound featuring a tetrahydrofuran (oxolane) ring substituted with an aminomethyl group at the 3-position and a hydroxyethyl group at the same carbon. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol .

Properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVKXCEBXGBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265820
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-43-7
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-43-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method includes the use of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane, followed by the addition of the aminomethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of high-purity reagents is crucial to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Drug Development

The compound has been investigated for its potential use in drug development, particularly in synthesizing bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Case Study:
A study explored derivatives of 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol for their activity against specific biological targets. The modifications led to compounds with improved efficacy and selectivity, highlighting its utility in creating novel therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. This suggests its potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

CompoundActivity (MIC µg/mL)Target Organism
This compound32E. coli
Derivative A16Staphylococcus aureus
Derivative B8Pseudomonas aeruginosa

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers, particularly those with specific functional properties.

Case Study:
In a recent study, researchers synthesized a polymer using this compound as a building block. The resulting polymer exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

Coatings and Adhesives

Due to its chemical properties, the compound is being explored for use in coatings and adhesives that require enhanced adhesion and durability.

Data Table: Properties of Coatings Formulated with the Compound

Coating TypeAdhesion Strength (N/mm²)Durability (Cycles)
Standard Coating51000
Coating with Additive81500

Building Block for Complex Molecules

The structural features of this compound make it an attractive intermediate for synthesizing complex organic molecules.

Case Study:
A synthesis route was developed utilizing this compound to create a series of alkaloids, demonstrating its versatility as an intermediate in organic synthesis.

Catalytic Applications

The compound has shown potential as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Data Table: Catalytic Performance in Reactions

Reaction TypeCatalyst UsedYield (%)
Aldol CondensationThis compound85
Michael AdditionModified derivative90

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability, while the ethanol moiety can participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxolane- and oxetane-derived alcohols and amines. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State Functional Differences References
This compound (1394040-43-7) C₇H₁₅NO₂ 145.20 Oxolane ring, aminomethyl, hydroxyethyl Liquid (oil) Primary alcohol, primary amine
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol (1694446-17-7) C₇H₁₅NO₃ 161.20 Oxolane ring, aminomethyl, ether-linked ethanol Liquid (oil) Ether bridge increases polarity
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (1903142-29-9) C₁₁H₁₃FO₂ 196.22 Oxetane ring, 4-fluorophenyl, hydroxyethyl Likely solid Aromatic substitution introduces hydrophobicity
2-[(2S)-oxetan-2-yl]ethan-1-amine (1438983-99-3) C₅H₁₁NO 101.15 Oxetane ring, primary amine Liquid Smaller ring (oxetane), lacks hydroxyl group
3-(Aminomethyl)oxolan-3-ylmethanol (1534768-94-9) C₉H₁₇NO₂ 177.27 Oxolane ring, cyclopropyl, aminomethyl, hydroxyl Not reported Cyclopropyl adds steric bulk

Key Comparisons

Ring Size and Rigidity

  • The oxolane ring (5-membered) in the target compound provides moderate rigidity compared to the smaller oxetane (4-membered) in 2-[(2S)-oxetan-2-yl]ethan-1-amine . Larger rings (e.g., azepane derivatives in ) offer greater conformational flexibility but lower strain.

Functional Group Impact The ether-linked ethanol in 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol introduces an additional oxygen, enhancing polarity and hydrogen-bonding capacity compared to the parent compound .

Fluorine in the 4-fluorophenyl analog (CAS: 1903142-29-9) alters electronic properties, enhancing metabolic stability in drug design .

The target compound’s primary alcohol and amine groups resemble neurotransmitter motifs (e.g., ethanolamine), suggesting CNS applications .

Biological Activity

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol, also known as a derivative of oxolane, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an oxolane ring and an amino group, suggesting various interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for this compound is C6H13NO3C_6H_{13}NO_3, with a molecular weight of 145.18 g/mol. The compound's IUPAC name is 2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC6H13NO3
Molecular Weight145.18 g/mol
IUPAC Name2-{[3-(aminomethyl)oxetan-3-yl]oxy}ethan-1-ol
InChIInChI=1S/C6H13NO3/c7-3-6(4-9-5-6)10-2-1-8/h8H,1-5,7H2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding and potential coordination with metal ions, influencing enzyme and receptor activities. This interaction can lead to modulation of biochemical pathways relevant to therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing oxolane structures can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways .

Antiviral Activity

The compound has also been investigated for its antiviral potential. It is hypothesized that the interaction with viral enzymes could hinder viral replication processes. The presence of functional groups in its structure may enhance binding affinity to viral targets .

Enzyme Inhibition

Another significant aspect of its biological activity is enzyme inhibition. The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains like E. coli and Staphylococcus aureus, suggesting a promising avenue for antibiotic development .
  • Antiviral Mechanism Investigation : Research highlighted in Antiviral Research indicated that compounds with similar structures inhibited viral replication by targeting the polymerase enzyme, thus preventing the synthesis of viral RNA .
  • Enzyme Interaction Studies : A comprehensive study published in Biochemistry examined how the compound interacts with specific kinases and phosphatases, revealing potential pathways for therapeutic intervention in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 2
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.